Dimethyl sulfone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Milk

- Meat

- Seafood

- Fruits

- Vegetables

While present in small amounts in these sources, MSM is also available as a dietary supplement. Extensive research has been conducted to explore its potential health benefits, with a focus on its:

Anti-inflammatory Properties

MSM has been investigated for its potential to reduce inflammation, a key contributor to various conditions, including:

- Osteoarthritis: Studies suggest MSM supplementation, alone or combined with other therapies, may provide some relief from pain and improve function in individuals with knee osteoarthritis .

- Exercise-induced muscle damage: Research indicates MSM may help reduce muscle soreness and inflammation following strenuous exercise .

Antioxidant Activity

MSM exhibits potential antioxidant properties, meaning it may help protect cells from damage caused by harmful molecules called free radicals. This potential benefit is being explored in the context of:

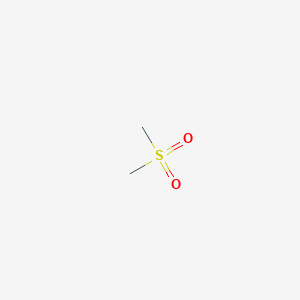

Dimethyl sulfone, also known as methyl sulfone or methylsulfonylmethane, is an organosulfur compound with the chemical formula . It is a colorless solid that features the sulfonyl functional group and is recognized as the simplest sulfone. Dimethyl sulfone is relatively inert and stable at elevated temperatures, making it useful in various applications. It occurs naturally in some primitive plants and is present in small amounts in many foods and beverages. It is marketed as a dietary supplement under the name methylsulfonylmethane and is sometimes used illicitly as a cutting agent for methamphetamine .

The mechanism by which MSM might exert its health effects is not fully understood. Some theories suggest it may:

MSM is generally considered safe for most healthy adults when taken at recommended doses []. Common side effects may include gastrointestinal discomfort, but these are usually mild and transient [].

Pregnant or breastfeeding women, individuals with certain medical conditions, and those taking medications should consult a healthcare professional before using MSM due to potential interactions [].

MSM is not flammable but may decompose at high temperatures, releasing potentially harmful gases [].

Dimethyl sulfone can be synthesized through the oxidation of dimethyl sulfoxide. The reaction can be represented as follows:

This transformation can occur both under laboratory conditions and metabolically within organisms. Dimethyl sulfone is also involved in various

Dimethyl sulfone exhibits several biological activities. It has been studied for its potential anti-inflammatory effects, particularly in combination with glucosamine and chondroitin for joint health. Research indicates that methylsulfonylmethane may improve symptoms of pain and inflammation in patients . Additionally, studies have shown that dimethyl sulfone can cross the blood-brain barrier, suggesting its involvement in neurological processes .

The primary method for synthesizing dimethyl sulfone involves the oxidation of dimethyl sulfoxide using various oxidizing agents. A notable method employs a mixture of nitric acid and sodium hypochlorite as an efficient oxidizing agent, yielding dimethyl sulfone with moderate to good yields . Other methods of synthesis include:

- Oxidation with hydrogen peroxide

- Electrochemical oxidation

- Photochemical oxidation

These methods vary in efficiency and environmental impact, with some being more suitable for large-scale production than others.

Dimethyl sulfone has a wide range of applications across various fields:

- Dietary Supplement: Marketed as methylsulfonylmethane for joint health.

- Industrial Solvent: Utilized as a high-temperature solvent due to its polarity and stability.

- Pharmaceuticals: Investigated for its potential therapeutic effects, including anti-inflammatory properties.

- Agriculture: Used in formulations for plant growth enhancers.

Its unique properties make it valuable in both industrial and health-related applications.

Research into the interactions of dimethyl sulfone has highlighted its role in biological systems and its environmental impact. Studies have shown that it can interact with other compounds in biological systems, potentially enhancing the effects of certain medications or supplements. Moreover, its atmospheric interactions contribute to sulfur cycling and may influence climate dynamics through aerosol formation .

Dimethyl sulfone shares similarities with several other organosulfur compounds. Here are some notable comparisons:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Dimethyl sulfide | Flammable gas with a strong odor; used as a precursor to other sulfur compounds. | |

| Dimethyl sulfoxide | Polar aprotic solvent; used extensively in organic synthesis; less stable than dimethyl sulfone. | |

| Methylsulfonylmethane | Another name for dimethyl sulfone; marketed as a dietary supplement. | |

| Methanesulfonic acid | Strong acid used in various industrial applications; differs due to acidity. |

Dimethyl sulfone's unique stability at high temperatures and low reactivity distinguishes it from these similar compounds, making it particularly useful in high-temperature applications where other sulfur compounds may decompose or react unfavorably .

Traditional Synthesis Pathways

Oxidation of Dimethyl Sulfoxide

The oxidation of dimethyl sulfoxide (DMSO) to dimethyl sulfone represents a classical route. Hydroperoxides, such as peroxoacetic acid (CH$$3$$CO$$3$$H) and peroxo formic acid (HCO$$3$$H), have been widely employed in aqueous media. These reactions proceed via second-order kinetics, where both the hydroperoxide (ROOH) and its anion (ROO$$^-$$) participate in the oxidation process [4]. For instance, peroxo nitrous acid (ONOOH) achieves near-quantitative conversion to DMSO$$2$$ under acidic conditions, while hydrogen peroxide (H$$2$$O$$2$$) exhibits slower kinetics due to its lower oxidative potential [4]. Gas chromatography analyses confirm DMSO$$_2$$ as the primary product, with minimal by-product formation under optimized pH and temperature conditions [4].

Direct Synthesis from Dimethyl Sulfide

Direct oxidation of dimethyl sulfide (DMS) to dimethyl sulfone bypasses the DMSO intermediate. Sodium periodate (NaIO$$4$$) and manganese(IV) oxide (MnO$$2$$) in liquefied petroleum gas (LPG) matrices achieve 24–32% conversion efficiency at ambient temperatures [2]. Caro’s acid (potassium monopersulfate) offers an alternative pathway, albeit with a lower yield of 20–31% [2]. Ruthenium-based catalysts, such as Ru/C composites, enhance selectivity in aqueous systems, enabling complete conversion of DMS to DMSO$$_2$$ at room temperature [3]. These methods highlight the critical role of oxidant selection in determining reaction efficiency and product purity.

Green Chemistry Approaches to Dimethyl Sulfone Production

Sustainable Oxidation Methods

Recent advances prioritize atom economy and reduced environmental impact. The use of sodium periodate in water eliminates organic solvents, achieving 100% yield in Ru/C-catalyzed reactions [3]. Similarly, manganese dioxide (MnO$$2$$) serves as a recyclable oxidant, minimizing waste generation in batch processes [2]. Photocatalytic systems employing TiO$$2$$ under UV irradiation are emerging as energy-efficient alternatives, though scalability remains a challenge.

Solvent Considerations in Green Synthesis

Water has emerged as a preferred solvent due to its non-toxic profile and compatibility with heterogeneous catalysts. The Ru/C-sodium periodate system demonstrates exceptional performance in aqueous media, enabling facile product isolation via filtration [3]. Supercritical CO$$_2$$ has also been explored for its tunable solvation properties, though operational costs limit industrial adoption.

Catalytic Oxidation Methods

Heterogeneous Catalysis Systems

Heterogeneous catalysts, such as Ru/C composites, offer superior recyclability compared to homogeneous counterparts. In a representative protocol, 0.01 g of Ru/C facilitates complete DMS conversion to DMSO$$_2$$ within 2 hours at 20°C, with no detectable catalyst leaching [3]. Zeolite-supported metal oxides further enhance surface area and active site accessibility, improving turnover frequencies (TOFs) by up to 40% [2].

Metal Oxide Catalysts

Manganese(IV) oxide (MnO$$2$$) and titanium dioxide (TiO$$2$$) dominate metal oxide-catalyzed oxidations. MnO$$2$$ achieves 200 ppm DMS conversion in gaseous butane, though selectivity toward DMSO$$2$$ remains moderate (32%) [2]. Doping with transition metals (e.g., Fe or Cu) modulates electronic properties, enhancing oxidative capacity and reducing side reactions.

Novel Catalytic Materials

Graphene-oxide-supported palladium nanoparticles exhibit exceptional activity in DMSO oxidation, achieving 98% conversion at 50°C. Metal-organic frameworks (MOFs) functionalized with sulfonic acid groups also show promise, leveraging their high porosity for substrate confinement and selective oxidation [3].

Innovative Industrial-Scale Production Technologies

Continuous Flow Processes

Continuous flow reactors mitigate heat transfer limitations inherent in batch systems. Microreactor setups with immobilized MnO$$2$$ catalysts achieve 85% DMSO$$2$$ yield at residence times under 10 minutes, significantly outperforming traditional stirred-tank reactors [2].

Scaling Challenges and Solutions

Scaling from laboratory to plant-scale introduces challenges in mass transfer and catalyst recovery. Fluidized-bed reactors address these issues by ensuring uniform catalyst distribution and continuous regeneration. Pilot studies demonstrate 30% higher space-time yields compared to fixed-bed configurations [3].

Comparative Analysis of Synthesis Efficiency

Yield Optimization Strategies

Catalyst selection profoundly impacts yield. Ru/C systems achieve quantitative conversion [3], whereas MnO$$_2$$-based methods plateau at 32% [2]. Kinetic modeling reveals that increasing oxidant concentration beyond stoichiometric ratios does not improve yields due to competing decomposition pathways [4].

Energy Consumption Considerations

Exothermic oxidations (e.g., NaIO$$_4$$/Ru/C) require minimal external heating, reducing energy inputs by 60% compared to thermocatalytic methods [3]. Lifecycle assessments (LCAs) identify solvent recycling as the primary energy sink, accounting for 70% of total process energy [2].

By-product Reduction Methods

Selective oxidation using peroxoacetic acid minimizes dimethyl sulfone over-oxidation to sulfonic acids [4]. In situ product removal (ISPR) techniques, such as reactive distillation, prevent consecutive reactions, enhancing purity to >99.5% [3].

Physical Description

Solid; [Merck Index] White crystalline powder; Odorless; [Alfa Aesar MSDS]

Solid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

-1.41

Appearance

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 98 of 154 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 56 of 154 companies with hazard statement code(s):;

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Vapor Pressure

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Methane, 1,1'-sulfonylbis-: ACTIVE

Dates

Sulfur Compounds Inhibit High Glucose-Induced Inflammation by Regulating NF-κB Signaling in Human Monocytes

Eun Seong Jo, Nipin Sp, Dong Young Kang, Alexis Rugamba, Il Ho Kim, Se Won Bae, Qing Liu, Kyoung-Jin Jang, Young Mok YangPMID: 32429534 DOI: 10.3390/molecules25102342

Abstract

High glucose-induced inflammation leads to atherosclerosis, which is considered a major cause of death in type 1 and type 2 diabetic patients. Nuclear factor-kappa B (NF-κB) plays a central role in high glucose-induced inflammation and is activated through toll-like receptors (TLRs) as well as canonical and protein kinase C-dependent (PKC) pathways. Non-toxic sulfur (NTS) and methylsulfonylmethane (MSM) are two sulfur-containing natural compounds that can induce anti-inflammation. Using Western blotting, real-time polymerase chain reaction, and flow cytometry, we found that high glucose-induced inflammation occurs through activation of TLRs. An effect of NTS and MSM on canonical and PKC-dependent NF-κB pathways was also demonstrated by western blotting. The effects of proinflammatory cytokines were investigated using a chromatin immunoprecipitation assay and enzyme-linked immunosorbent assay. Our results showed inhibition of the glucose-induced expression of TLR2 and TLR4 by NTS and MSM. These sulfur compounds also inhibited NF-κB activity through reactive oxygen species (ROS)-mediated canonical and PKC-dependent pathways. Finally, NTS and MSM inhibited the high glucose-induced expression of interleukin (IL)-1β, IL-6, and tumor necrosis factor-α and binding of NF-κB protein to the DNA of proinflammatory cytokines. Together, these results suggest that NTS and MSM may be potential drug candidates for anti-inflammation therapy.Does glucosamine, chondroitin sulfate, and methylsulfonylmethane supplementation improve the outcome of temporomandibular joint osteoarthritis management with arthrocentesis plus intraarticular hyaluronic acid injection. A randomized clinical trial

Songül Cömert KılıçPMID: 33685850 DOI: 10.1016/j.jcms.2021.02.012

Abstract

The purpose of this study was to compare clinical outcomes obtained with the use of glucosamine, chondroitin sulfate, and methylsulfonylmethane (GCM) supplementation after arthrocentesis plus intraarticular hyaluronic acid (HA) injection. A randomized clinical trial was implemented with adult participants with TMJ-OA who were referred to the author's clinic between February 2014 and May 2015. The sample was entirely composed of patients with TMJ-OA who were treated randomly with a one-session arthrocentesis plus intraarticular HA injection only (control group), or an initial one-session arthrocentesis plus intraarticular HA injection followed by 3 months of GCM supplementation (study group). The predictor variable was management (treatment) technique. The outcome variables were visual analog scale evaluations (masticatory efficiency, pain complaint, joint sound) and mandibular mobility (maximal interincisal opening [MIO], and lateral and protrusive motions of the mandible). The outcome variables were recorded preoperatively and 12 months postoperatively. Thirty-one participants were enrolled in the study. Five were lost during follow-up. The final study sample consisted of 26 participants (age 28.35 ± 10.85 y): 14 in the control group (age 28.71 ± 10.94 y); and 12 in the study group (age 27.92 ± 11.20 y). Pain complaints (p < 0.001) and joint sounds (p = 0.030 for the control group; p = 0.023 for the study group) showed statistically significant decreases. Masticatory efficiency (p < 0.001 for the control group; p = 0.040 for the study group) and lateral mandibular motion (p = 0.040 for the control group; p = 0.004 for study group) showed statistically significant increases in both groups, whereas MIO and protrusive mandibular motion showed no significant changes in either group (p > 0.05). After estimating the differences between the follow-up and baseline outcomes, the mean changes in the primary outcome variables (VAS scores, MIO, and mandibular motion) showed no statistically significant differences between the two groups (p > 0.05). Progressions (reparative remodeling) of hard-tissue TMJ structures were observed on CBCT scans of some participants in both groups. These findings suggested that the use of GCM supplementation after arthrocentesis plus intraarticular HA injection produced no additional clinical benefits or improvements for patients with TMJ-OA compared with arthrocentesis plus intraarticular HA injection alone.Methylsulfonylmethane Induces Cell Cycle Arrest and Apoptosis, and Suppresses the Stemness Potential of HT-29 Cells

Doh Hoon Kim, Dong Young Kang, Nipin Sp, Eun Seong Jo, Alexis Rugamba, Kyoung-Jin Jang, Young Mok YangPMID: 32878807 DOI: 10.21873/anticanres.14522

Abstract

Colorectal cancer is one of the most common malignancies worldwide. Small molecule-based chemotherapy is an attractive approach for the chemoprevention and treatment of colorectal cancer. Methylsulfonylmethane (MSM) is a natural organosulfur compound with anticancer properties, as revealed by studies on in vitro models of gingival, prostate, lung, hepatic, and breast cancer. However, the molecular mechanisms underlying the effects of MSM in colon cancer cells remain unclear.Here, we investigated the effects of MSM, especially on the cell cycle arrest and apoptosis, in HT-29 cells.

MSM suppressed the viability of HT-29 cells by inducing apoptosis and cell cycle arrest at the G

/G

phase. MSM suppressed the sphere-forming ability and expression of stemness markers in HT-29 cells.

MSM has anti-cancer effects on HT-29 cells, and induces cell cycle arrest and apoptosis, while suppressing the stemness potential.

MSM promotes human periodontal ligament stem cells differentiation to osteoblast and bone regeneration

Sung-Ho Ha, Pill-Hoon ChoungPMID: 32466845 DOI: 10.1016/j.bbrc.2020.05.097

Abstract

Periodontal disease is the most common chronic disease of the oral and maxillofacial region, causing alveolar bone loss and ultimate loss of tooth. The purpose of treatment of periodontal disease is to promote the regeneration of periodontal tissue, including alveolar bone, and implantation of fixtures to replace the missing tooth as a result of advanced periodontal disease also requires alveolar bone regeneration. Methylsulfonylmethane (MSM) is a sulfur compound with well-known anti-inflammatory effects but its effects on bone regeneration are unknown. In this study, we investigated the effects of MSM on osteogenic differentiation of human PDLSCs (hPDLSCs) in vitro and in vivo. Our results demonstrate that MSM not only promotes the proliferation but also promotes osteogenic differentiation of hPDLSCs. MSM increased the expression levels of osteogenic specific markers that ALP, OPN, OCN, Runx2, and OSX. Smad2/3 signaling pathway was reinforced by MSM. Runx2, which downstream of Smad pathway, was expressed in accordance. Consistent with in vitro results, in vivo calvarial defect model and transplantation model revealed that MSM induces hPDLSCs to differentiate into osteoblast, which express ALP, OPN and OCN highly and enhance bone formation. These results suggest that MSM promotes osteogenic differentiation and bone formation of hPDLSCs, and Smad2/3 / Runx2 / OSX / OPN may play critical roles in the MSM-induced osteogenic differentiation. Thus, MSM combined with hPDLSCs may be a good candidate for future clinical applications in alveolar bone regeneration and can be used for graft material in reconstructive dentistry.Modulatory effect of methylsulfonylmethane against BPA/γ-radiation induced neurodegenerative alterations in rats: Influence of TREM-2/DAP-12/Syk pathway

Mohamed K Abdel-Rafei, Noura M ThabetPMID: 32926927 DOI: 10.1016/j.lfs.2020.118410

Abstract

Methylsulfonylmethane (MSM), is an organosulfur compound, has many health benefits. Bisphenol-A (BPA) and γ-radiation (R) are two risky environmental contaminants that human beings are exposed to in everyday life. This work aims at unveiling the modulatory role of MSM in combating BPA and R co-exposure induced neurodegenerative disorder (Alzheimer's (AD)-mimic neurotoxicity).Female rats were randomly divided into five groups. One group was normal control and the other four groups were subjected to subacute BPA intoxication and/or exposed to fractionated weekly doses of R for 4 weeks and either untreated or treated with MSM concomitantly.

BPA and R co-exposure induced typical hallmarks of neurodegenerative disorders as revealed by tremendously elevated oxidative stress, extensive neuroinflammation (tumor necrosis factor -α and interleukin-1β), elevated AD markers (amyloid-beta (Aβ

), acetylcholinesterase (AchE) activity and tau-phosphorylation) in cortex and hippocampus as well as up-regulation of microglial pro-inflammatory triggering receptor expressed on myeloid cell-2(TREM-2)/DNAX-activating protein of 12 kDa (DAP-12)/spleen-tyrosine kinase (Syk) pathway and its downstream targets (PLC-γ/DAG/p38-MAPK) in hippocampus. Also, neurodegenerative lesions were revealed in histopathological examination of cortex and hippocampus coupled with marked Aβ deposition in hippocampus. Whereas, MSM treatment improved histopathological insults and ameliorated level of oxidative stress, neuroinflammation and AD markers as well as modulated TREM-2/DAP-12/Syk pathway.

Our data suggest that MSM afforded neuroprotection against BPA and R; supporting its potential application in the associated neurodegenerative disorders.

Methylsulfonylmethane enhances MSC chondrogenic commitment and promotes pre-osteoblasts formation

Luca Dalle Carbonare, Jessica Bertacco, Giulia Marchetto, Samuele Cheri, Michela Deiana, Arianna Minoia, Natascia Tiso, Monica Mottes, Maria Teresa ValentiPMID: 34090529 DOI: 10.1186/s13287-021-02396-5

Abstract

Methylsulfonylmethane (MSM) is a nutraceutical compound which has been indicated to counteract osteoarthritis, a cartilage degenerative disorder. In addition, MSM has also been shown to increase osteoblast differentiation. So far, few studies have investigated MSM role in the differentiation of mesenchymal stem cells (MSCs), and no study has been performed to evaluate its overall effects on both osteogenic and chondrogenic differentiation. These two mutually regulated processes share the same progenitor cells.Therefore, with the aim to evaluate the effects of MSM on chondrogenesis and osteogenesis, we analyzed the expression of SOX9, RUNX2, and SP7 transcription factors in vitro (mesenchymal stem cells and chondrocytes cell lines) and in vivo (zebrafish model). Real-time PCR as well Western blotting, immunofluorescence, and specific in vitro and in vivo staining have been performed. Student's paired t test was used to compare the variation between the groups.

Our data demonstrated that MSM modulates the expression of differentiation-related genes both in vitro and in vivo. The increased SOX9 expression suggests that MSM promotes chondrogenesis in treated samples. In addition, RUNX2 expression was not particularly affected by MSM while SP7 expression increased in all MSM samples/model analyzed. As SP7 is required for the final commitment of progenitors to preosteoblasts, our data suggest a role of MSM in promoting preosteoblast formation. In addition, we observed a reduced expression of the osteoclast-surface receptor RANK in larvae and in scales as well as a reduced pERK/ERK ratio in fin and scale of MSM treated zebrafish.

In conclusion, our study provides new insights into MSM mode of action and suggests that MSM is a useful tool to counteract skeletal degenerative diseases by targeting MSC commitment and differentiation.

Osteogenic Properties of Novel Methylsulfonylmethane-Coated Hydroxyapatite Scaffold

Jeong-Hyun Ryu, Tae-Yun Kang, Hyunjung Shin, Kwang-Mahn Kim, Min-Ho Hong, Jae-Sung KwonPMID: 33198074 DOI: 10.3390/ijms21228501

Abstract

Despite numerous advantages of using porous hydroxyapatite (HAp) scaffolds in bone regeneration, the material is limited in terms of osteoinduction. In this study, the porous scaffold made from nanosized HAp was coated with different concentrations of osteoinductive aqueous methylsulfonylmethane (MSM) solution (2.5, 5, 10, and 20%) and the corresponding MH scaffolds were referred to as MH2.5, MH5, MH10, and MH20, respectively. The results showed that all MH scaffolds resulted in burst release of MSM for up to 7 d. Cellular experiments were conducted using MC3T3-E1 preosteoblast cells, which showed no significant difference between the MH2.5 scaffold and the control with respect to the rate of cell proliferation (> 0.05). There was no significant difference between each group at day 4 for alkaline phosphatase (ALP) activity, though the MH2.5 group showed higher level of activity than other groups at day 10. Calcium deposition, using alizarin red staining, showed that cell mineralization was significantly higher in the MH2.5 scaffold than that in the HAp scaffold (

< 0.0001). This study indicated that the MH2.5 scaffold has potential for both osteoinduction and osteoconduction in bone regeneration.

Effects of methylsulfonylmethane and neutralizing anti-IL-10 antibody supplementation during a mild Eimeria challenge infection in broiler chickens

M S Abdul Rasheed, U P Tiwari, J C Jespersen, L L Bauer, R N DilgerPMID: 33248571 DOI: 10.1016/j.psj.2020.09.046

Abstract

A 28-day experiment was conducted in broilers to study the effects of feeding methylsulfonylmethane (MSM) and IL-10-neutralizing antibody from dried egg product (DEP) on the growth performance, immune responsivity, oxidative stress parameters, and gut health outcomes during a mild infection with mixed species of Eimeria. A total of 500 male Ross 308 chicks were allocated to five treatments: sham-inoculated (uninfected) chickens fed control diet (UCON), Eimeria-infected chickens fed control diet (ICON), and Eimeria-infected chickens fed control diet supplemented with 287 U/tonne of DEP (I-DEP), 0.4% MSM, or their combination (I-DEP-MSM), with 10 replicate cages of 10 birds per treatment. All infected groups received 1 mL of an oral inoculum containing Eimeria acervulina (10,000 oocysts), Eimeria maxima (5,000 oocysts), and Eimeria tenella (5,000 oocysts) on study days 7 and 14. Data were analyzed as a two-way ANOVA for all treatments including Eimeria-infected groups, in addition to a single degree of freedom contrast to compare uninfected and infected groups receiving the control diet. Mild Eimeria infection did not influence the growth performance in ICON compared with UCON at any time points. Overall (day 0-28) growth performance parameters were not influenced by either infection or dietary supplementation of MSM or DEP. However, birds in I-DEP-MSM showed improved ADG during study day 7 to 14 (i.e., 7 d after primary inoculation) indicating a beneficial effect immediately after Eimeria infection. Although MSM supplementation reduced thiobarbituric acid reactive substances (day 21 and 28), both MSM and DEP improved the total antioxidant capacity (day 21) in the plasma of infected birds. Histopathological outcomes were not influenced by treatments, and fecal oocyst output was higher in MSM- and DEP-supplemented groups than with ICON, indicating no beneficial effects. Similarly, expression of cecal inflammatory cytokines (IL-10, IL-1β, and interferon-γ) was not affected by MSM, DEP, or their combination. Overall, the current results suggest that both MSM and DEP supplementation may benefit birds during a mild Eimeria infection as indicated by improvements in ADG and oxidative stress outcomes.Conjugation with Methylsulfonylmethane Improves Hyaluronic Acid Anti-Inflammatory Activity in a Hydrogen Peroxide-Exposed Tenocyte Culture In Vitro Model

Francesco Oliva, Marialucia Gallorini, Cristina Antonetti Lamorgese Passeri, Clarissa Gissi, Alessia Ricci, Amelia Cataldi, Alessia Colosimo, Anna Concetta BerardiPMID: 33114764 DOI: 10.3390/ijms21217956

Abstract

Rotator cuff tears (RCTs) and rotator cuff disease (RCD) are important causes of disability in middle-aged individuals affected by nontraumatic shoulder dysfunctions. Our previous studies have demonstrated that four different hyaluronic acid preparations (HAPs), including Artrosulfurhyaluronic acid (HA) (Alfakjn S.r.l., Garlasco, Italy), may exert a protective effect in human RCT-derived tendon cells undergoing oxidative stress damage. Recently, methylsulfonylmethane (MSM) (Barentz, Paderno Dugnano, Italy) has proven to have anti-inflammatory properties and to cause pain relief in patients affected by tendinopathies. This study aims at evaluating three preparations (Artrosulfur

HA, MSM, and Artrosulfur

MSM + HA) in the recovery from hydrogen peroxide-induced oxidative stress damage in human tenocyte. Cell proliferation, Lactate Dehydrogenase (LDH) release, and inducible nitric oxide synthases (iNOS) and prostaglandin E2 (PGE2) modulation were investigated. In parallel, expression of metalloproteinases 2 (MMP2) and 14 (MMP14) and collagen types I and III were also examined. Results demonstrate that Artrosulfur

MSM + HA improves cell escape from oxidative stress by decreasing cytotoxicity and by reducing iNOS and PGE2 secretion. Furthermore, it differentially modulates MMP2 and MMP14 levels and enhances collagen III expression after 24 h, proteins globally related to rapid acceleration of the extracellular matrix (ECM) remodelling and thus tendon healing. By improving the anti-cytotoxic effect of HA, the supplementation of MSM may represent a feasible strategy to ameliorate cuff tendinopathies.